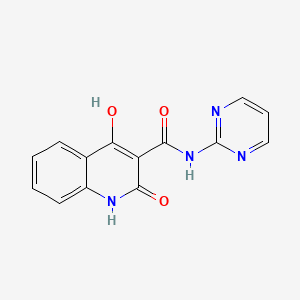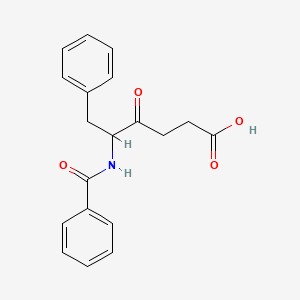
4-(Octan-2-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Octan-2-YL)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one hydrogen atom is replaced by a phenyl group This compound is characterized by the presence of an octan-2-yl group attached to the para position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octan-2-YL)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 2-octanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent alkylation with 2-octanone.
化学反応の分析
Types of Reactions: 4-(Octan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds in the alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and reduced alkyl chains.
Substitution: Halogenated anilines and other substituted derivatives.
科学的研究の応用
4-(Octan-2-YL)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Octan-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Similar Compounds:
2-(Azolyl)anilines: These compounds have similar structural features but differ in the substituents on the aniline ring.
Quinoline Derivatives: These compounds share some chemical properties but have different core structures.
1,2,4-Oxadiazole Derivatives: These compounds have a different heterocyclic core but can exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific alkyl chain length and position on the aniline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
| 91326-40-8 | |
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC名 |
4-octan-2-ylaniline |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-7-12(2)13-8-10-14(15)11-9-13/h8-12H,3-7,15H2,1-2H3 |
InChIキー |
XVEWWCYIJBFELT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)
![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)

![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)



![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)

